molecular formula C18H28ClN3O B3461289 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

Cat. No. B3461289
M. Wt: 337.9 g/mol
InChI Key: PLYIODQRUSBUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as TCS-OX2-29 and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that this compound acts as an antagonist at the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its interaction with other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to increase slow-wave sleep and decrease REM sleep in animal studies. It has also been shown to decrease anxiety-like behavior and improve cognitive function in animal models. In addition, this compound has been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol in lab experiments include its high potency and selectivity for the orexin-2 receptor. This compound also has a low potential for toxicity and side effects, which makes it a safe and reliable compound for use in research studies. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. One potential direction is to further investigate its potential use in the treatment of anxiety, depression, and sleep disorders. Another direction is to explore its potential use in the treatment of addiction, obesity, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.

Scientific Research Applications

2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied for its potential use in scientific research. This compound has shown promising results in various research studies, including its use in the treatment of anxiety, depression, and sleep disorders. It has also been studied for its potential use in the treatment of addiction, obesity, and other neurological disorders.

properties

IUPAC Name

2-[4-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3O/c19-18-4-2-1-3-16(18)15-21-7-5-17(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,17,23H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYIODQRUSBUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.